molecular formula C19H30N4O3 B1389804 tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate CAS No. 1019179-90-8

tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate

Cat. No.: B1389804
CAS No.: 1019179-90-8
M. Wt: 362.5 g/mol
InChI Key: ORGYGQGPJNOWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate is a sophisticated chemical building block designed for research applications, particularly in pharmaceutical discovery and development. This compound features a tert-butyl carbamate (Boc) protecting group, a widely used strategy in organic synthesis to protect amine functionalities from unwanted reactions during multi-step synthetic sequences, thereby improving reaction yields and product purity . The molecule also contains a central aniline-diamine scaffold, a structure frequently explored in the design of bioactive molecules. The presence of the cyclopentylaminocarbonyl moiety suggests potential for targeted biological activity, as amide derivatives are known to be associated with a broad spectrum of biological activities, including anti-inflammatory properties . Researchers can investigate this compound as a key intermediate in the synthesis of more complex molecules. Its structure makes it a candidate for developing novel anti-inflammatory agents, as similar tert-butyl (substituted benzamido) phenylcarbamate analogues have demonstrated promising in vivo anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins during inflammation . The carbamate group itself is a fundamental functional group in organic and medicinal chemistry, found in applications ranging from polymer science to protected intermediates in drug synthesis . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl N-[2-[2-amino-4-(cyclopentylcarbamoyl)anilino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-19(2,3)26-18(25)22-11-10-21-16-9-8-13(12-15(16)20)17(24)23-14-6-4-5-7-14/h8-9,12,14,21H,4-7,10-11,20H2,1-3H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGYGQGPJNOWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)NC2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation Using Di-tert-butyl Carbonate

A common approach involves reacting a primary amine with di-tert-butyl carbonate (Boc anhydride) to form the tert-butyl carbamate (Boc) protecting group:

N1-(2-Aminoethyl)-N1-methylethane-1,2-diamine + di-tert-butyl carbonate → tert-butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Reagents: Di-tert-butyl carbonate (Boc2O)
  • Time: 2–3 hours

Notes:

  • The reaction proceeds via nucleophilic attack of the amine on Boc2O.
  • The product is purified by extraction and chromatography.

Amide Bond Formation with Phenyl Derivatives

The phenyl core bearing amino and carbonyl substituents is synthesized via coupling reactions:

Intermediate amine + carboxylic acid derivative (e.g., nicotinic acid or similar) + coupling reagent (e.g., EDCI, HATU) → Amide linkage

Reaction Conditions:

  • Solvent: Acetonitrile or DMF
  • Reagents: EDCI or HATU, DIPEA or DIEA as base
  • Temperature: Room temperature
  • Duration: 12–24 hours

Notes:

  • The coupling is facilitated under mild conditions to preserve sensitive groups.
  • Deprotection of Boc groups is achieved using TFA in dichloromethane.

Cyclopentylamino and Phenyl Functionalization

The cyclopentylamino group is introduced via nucleophilic substitution or amidation:

  • Using cyclopentylamine or its derivatives under basic conditions to attach to activated phenyl intermediates.
  • Alternatively, via reductive amination if aldehyde intermediates are involved.

Reaction Conditions:

  • Solvent: Toluene or ethanol
  • Reagents: Cyclopentylamine, sodium triacetoxyborohydride for reductive amination
  • Temperature: Reflux or ambient

Final Deprotection and Purification

The final step involves removing protecting groups:

  • TFA treatment in DCM to cleave Boc groups.
  • Purification via chromatography (silica gel or preparative HPLC).

Data Table Summarizing Preparation Methods

Step Reagents Solvent Conditions Purpose References
Carbamate formation Di-tert-butyl carbonate DCM 0°C to RT, 2–3 h Protect amine as Boc ,
Amide coupling EDCI/HATU, DIPEA Acetonitrile/DMF RT, 12–24 h Attach phenyl derivatives ,
Cyclopentylamino addition Cyclopentylamine Ethanol/Toluene Reflux/RT Functionalization ,
Deprotection TFA in DCM RT 2–4 h Remove Boc groups ,

Research Findings and Optimization

  • Efficiency: Multi-step syntheses with optimized coupling reagents (HATU, EDCI) and controlled reaction temperatures improve yields.
  • Selectivity: Protecting groups like Boc prevent side reactions during amide formation.
  • Purity: Chromatography and recrystallization are essential for obtaining high-purity intermediates.

Notes and Considerations

  • The choice of solvents and reagents can significantly influence the yield and purity.
  • Reaction monitoring via TLC or HPLC is recommended.
  • Handling of reagents like Boc2O and TFA requires appropriate safety measures.
  • The synthesis can be adapted for scale-up with process optimization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In the realm of chemistry, tert-butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate serves as an intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical transformations:

Type of Reaction Description
Oxidation Can be oxidized to form derivatives.
Reduction Can undergo reduction to yield reduced forms.
Substitution Participates in reactions where functional groups are replaced.

Biology

In biological research, this compound is explored for its potential to interact with specific proteins or enzymes. By studying these interactions, researchers can gain insights into biochemical pathways and mechanisms that underlie various biological processes.

Medicine

The compound shows promise as a lead compound in drug development. Its structure may allow it to target specific diseases, potentially leading to new therapeutic agents. The mechanism of action typically involves binding to molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways.

Industry

In industrial applications, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific characteristics tailored for various industrial needs.

Case Studies and Research Findings

  • Chemical Synthesis Studies:
    • Researchers have documented the synthesis pathways of this compound, emphasizing its versatility in forming various derivatives through oxidation and reduction reactions.
  • Biological Activity Research:
    • Studies have demonstrated that the compound can bind to certain biological targets, providing a basis for further exploration in drug discovery.
  • Industrial Applications:
    • Case studies highlight its use in producing specialty chemicals that meet specific industrial requirements, showcasing its practical utility beyond laboratory settings.

Mechanism of Action

The mechanism of action of tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substitution pattern critically influences molecular interactions and properties. Key analogs include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Features & Evidence Sources
tert-Butyl [2-amino-4-(thiophen-3-yl)phenyl]carbamate (3b) Thiophen-3-yl C₁₅H₁₉N₂O₂S 291.39 g/mol Heterocyclic aromatic group; synthesized via Pd-mediated coupling (98% yield) .
tert-Butyl [2-amino-4-(furan-2-yl)phenyl]carbamate (3d) Furan-2-yl C₁₅H₁₉N₂O₃ 275.33 g/mol Oxygen-containing heterocycle; similar synthesis to 3b .
tert-Butyl N-[2-(2-amino-4-trifluoromethyl-anilino)ethyl]carbamate Trifluoromethyl C₁₄H₁₉F₃N₃O₂ 318.32 g/mol Electron-withdrawing CF₃ group; commercially available (95% purity) .
Ethyl [2-amino-4-[(4-fluorobenzyl)amino]phenyl]carbamate (Retigabine) 4-Fluorobenzylamino C₁₆H₁₈FN₃O₂ 303.33 g/mol Approved anticonvulsant; fluorinated substituent enhances blood-brain barrier penetration .
tert-Butyl (2-{4-[(methylsulfonyl)amino]phenyl}ethyl)carbamate Methylsulfonylamino C₁₄H₂₂N₂O₄S 314.40 g/mol Sulfonamide group; potential protease inhibition .

Structural and Functional Insights

  • Electron-Donating vs. Cyclopentylamino carbonyl (target compound) combines a carbonyl (electron-withdrawing) and cyclopentyl (lipophilic) group, likely improving target affinity compared to simpler substituents .
  • Heterocyclic Substituents :
    • Thiophene (3b) and furan (3d) introduce π-π stacking capabilities, beneficial for interactions with aromatic residues in enzymes or receptors .
  • Biological Activity Trends: Retigabine (fluorobenzylamino substituent) demonstrates the importance of fluorination in central nervous system drug design . Sulfonamide derivatives (e.g., ) are common in protease inhibitors, suggesting the target compound’s cyclopentylamino carbonyl may serve a similar role.

Biological Activity

tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate, with the molecular formula C19H30N4O3, is a complex organic compound that exhibits potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several important functional groups:

  • tert-butyl group : Enhances lipophilicity and stability.
  • Amino group : May facilitate interactions with biological targets.
  • Cyclopentylamino moiety : Contributes to its structural diversity.

These components suggest that the compound may interact with various biological systems, influencing biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes, thereby modulating their activity. The interactions can lead to alterations in signaling pathways, potentially affecting cellular responses.

Biological Activity Data

Research has indicated that compounds with similar structural features may exhibit various biological activities, including:

Activity Type Description
Enzyme Inhibition Compounds structurally related to this carbamate have shown inhibitory effects on proteases, such as SARS-CoV 3CL protease .
Anticancer Properties Similar compounds have been explored for their potential in cancer therapy by targeting tumor growth pathways.
Neuroprotective Effects Some derivatives have demonstrated protective effects in neurodegenerative models, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

  • SARS-CoV Protease Inhibition :
    A study evaluated the inhibitory effects of structurally similar dipeptide-type compounds on the SARS-CoV 3CL protease. The findings indicated that modifications in the amino acid sequence significantly influenced inhibitory potency, with some compounds achieving IC50 values in the low micromolar range .
  • Anticancer Activity :
    Research into related compounds has revealed promising anticancer properties. For instance, derivatives were tested against various cancer cell lines, showing significant cytotoxicity and induction of apoptosis. The structural diversity offered by the cyclopentyl group may enhance interaction with cancer-specific targets.
  • Neuroprotection :
    A recent investigation into neuroprotective agents highlighted that certain analogs of this compound could reduce oxidative stress and inflammation in neuronal cells, providing a potential therapeutic avenue for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate?

  • Methodological Answer : Multi-step synthesis involving tert-butyl carbamate as a protecting group, followed by coupling reactions (e.g., amidation or urea formation). Purification via column chromatography is critical, as demonstrated in analogous tert-butyl carbamate syntheses. For example, iodolactamization steps have been used to stabilize intermediates in related compounds .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer : Use 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm tert-butyl and cyclopentylamino groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can identify carbonyl and amine functional groups. Structural analogs in the literature employed these techniques alongside X-ray crystallography for unambiguous confirmation .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Work under a fume hood with PPE (nitrile gloves, lab coat, goggles). Store refrigerated in airtight, light-resistant containers to prevent hydrolysis. Avoid exposure to strong acids/bases, which may degrade the carbamate group .

Q. How does the cyclopentylamino group influence the compound’s physicochemical properties?

  • Methodological Answer : The cyclopentyl group introduces steric hindrance, reducing nucleophilic reactivity at the adjacent carbonyl. This can be assessed via comparative kinetics studies with linear alkyl analogs .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer : Optimize solvent polarity (e.g., switch from THF to DMF for better solubility) and catalyst loading. Controlled copolymerization techniques, such as those used in tert-butyl carbamate syntheses, improved yields by stabilizing reactive intermediates .

Q. What mechanistic insights explain the role of iodolactamization in related carbamate syntheses?

  • Methodological Answer : Iodolactamization facilitates intramolecular cyclization via electrophilic iodine, forming stable intermediates. Isotopic labeling (13C^{13} \text{C}, 15N^{15} \text{N}) and kinetic studies validated this mechanism in analogous tert-butyl carbamates .

Q. How should researchers resolve contradictory data on the compound’s stability in aqueous environments?

  • Methodological Answer : Conduct pH-dependent stability assays using HPLC to monitor degradation. Contradictions may arise from impurities or varying storage temperatures; replicate experiments under controlled conditions (e.g., 4°C vs. 25°C) to isolate variables .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models hydrogen bonding between the carbamate group and protein active sites. Density functional theory (DFT) calculates charge distribution to prioritize synthetic analogs for testing .

Q. How can ecotoxicological risks be assessed without comprehensive data?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate aquatic toxicity. Prioritize testing for bioaccumulation potential using logPowP_{\text{ow}} values from structurally similar carbamates .

Notes

  • Data Contradictions : Stability claims vary between studies; rigorous batch-specific testing is recommended.
  • Advanced Methodologies : Isotopic labeling and computational modeling bridge gaps in experimental data.
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate
Reactant of Route 2
tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.